5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and two amine groups attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The presence of the trifluoromethyl group suggests potential involvement in pathways related to enzyme inhibition .
Result of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency , suggesting potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amine groups. The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, and the chloro group can be added through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The nitro groups can be reduced back to amines.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzotrifluoride
- 2-Amino-5-chlorobenzotrifluoride
- 4-Chloro-3-nitrobenzotrifluoride
- 3,5-Diaminotrifluoromethylbenzene
Uniqueness
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific combination of functional groups it possesses. The presence of both chloro and trifluoromethyl groups, along with two amine groups, provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBWEGQTUUVRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378499 | |
Record name | 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-10-4 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156425-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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